1,2-Dihydroacenaphthylene-4-carbonitrile
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Overview
Description
1,2-Dihydroacenaphthylene-4-carbonitrile is an organic compound with the molecular formula C13H9N. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a nitrile group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of α-ethylnaphthalene followed by the introduction of a nitrile group. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the extraction of acenaphthene from coal tar, followed by chemical modifications to introduce the nitrile group. This process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1,2-Dihydroacenaphthylene-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dihydroacenaphthylene-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the nitrile group.
Acenaphthylene: Another derivative of acenaphthene with different chemical properties.
Properties
CAS No. |
83536-56-5 |
---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-4-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-6-11-3-1-2-10-4-5-12(7-9)13(10)11/h1-3,6-7H,4-5H2 |
InChI Key |
ZQJJOQCETPIZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)C#N |
Origin of Product |
United States |
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